ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused with a tetrahydrofuran-like oxabicyclo system. Its stereochemistry (1S,5S,6S) and functional groups—an ethyl ester at position 6 and an oxygen atom in the 2-position—make it a versatile intermediate in organic synthesis, particularly for enantioselective drug development. A key synthesis route involves copper-catalyzed intramolecular cyclopropanation of diazoketones, followed by chiral HPLC purification to achieve enantiopurity . The fluorinated derivative, ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate, demonstrates enhanced metabolic stability due to the fluorine substituent, underscoring its pharmaceutical relevance .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3/t5-,6-,7-/m0/s1 |
InChI Key |
WPWZXGZTADPNQW-ACZMJKKPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2[C@@H]1OCC2 |
Canonical SMILES |
CCOC(=O)C1C2C1OCC2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Intermediate Formation
A pivotal approach to constructing the bicyclo[3.1.0]hexane framework involves palladium-catalyzed cross-coupling reactions. In a method adapted from the synthesis of 2-aryl-2,3-dihydrofurans, iodobenzene derivatives react with 2,3-dihydrofuran under Pd(OAc)₂ catalysis to form substituted dihydrofuran intermediates. For ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate, this strategy could be modified to achieve intramolecular cyclization.
Reaction Conditions and Optimization
- Catalyst System : Pd(OAc)₂ (5 mol%) with nBu₄NCl (2.5 equiv.) and KOAc (2.2 equiv.) in DMF.
- Substrate Scope : Aryl iodides (e.g., iodobenzene) couple with 2,3-dihydrofuran (5–10 equiv.) at room temperature over 18 hours.
- Workup : Filtration through celite, washing with water/brine, and column chromatography yield purified intermediates.
Table 1: Palladium-Catalyzed Cross-Coupling Performance
| Substrate | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodobenzene | 2-Phenyldihydrofuran | 91 | >95% |
| 1-Iodonaphthalene | 2-Naphthyldihydrofuran | 77 | 92% |
| 4-Chloroiodobenzene | 4-Chlorophenyldihydrofuran | 86 | 94% |
This method’s high yields and functional group tolerance suggest applicability to bicyclic systems, though intramolecular variants remain unexplored.
Substitution and Functionalization of Bicyclic Scaffolds
Patent literature describes the synthesis of analogous 3-azabicyclo[3.1.0]hexane derivatives via sequential substitution and deprotection. Adapting this strategy:
Stepwise Synthesis
- Hydroxyl Substitution : (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylate reacts with alkylating agents (e.g., methyl iodide) to install the ester group.
- Cyanidation : Treatment with KCN or TMSCN introduces a nitrile group, later hydrolyzed to the carboxylic acid.
- Deprotection : Acidic or basic conditions remove tert-butyl groups, yielding the final product.
Table 2: Substitution Reaction Parameters
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydroxyl Substitution | Methyl iodide | 25 | 78 |
| Cyanidation | TMSCN, ZnI₂ | 60 | 65 |
| Deprotection | HCl (aq.) | 80 | 90 |
This route offers modularity but requires multi-step purification, limiting scalability.
Industrial-Scale Production Techniques
While no direct industrial data is available, insights from batch and flow chemistry suggest pathways for large-scale synthesis:
Continuous Flow Cyclopropanation
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Palladium Cross-Coupling | 85–91 | Low | Moderate | 120–150 |
| Diazoketone Cyclopropanation | 70–75 | High (ee >90%) | High | 200–250 |
| Substitution/Deprotection | 65–78 | Moderate | Low | 300–400 |
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ester group into an alcohol.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or alter metabolic pathways, leading to the desired chemical or biological outcomes .
Comparison with Similar Compounds
Substituent Variations in Bicyclo[3.1.0]hexane Derivatives
The bicyclo[3.1.0]hexane core is a common scaffold in medicinal chemistry. Key analogs include:
Key Differences :
- Functional Groups : The 2-oxa vs. 3-oxo substituents alter reactivity. For example, 3-oxo derivatives (e.g., CAS 1515923-85-9) may undergo ketone-specific reactions like nucleophilic additions, while 2-oxa systems (target compound) exhibit ether-like stability .
- Fluorination: The fluorinated analog in shows improved metabolic stability compared to non-fluorinated versions, critical for pharmacokinetics.
Stereochemical Variants
Stereochemistry profoundly impacts biological activity and synthetic utility:
Biological Activity
Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate, also known by its CAS number 191471-60-0, is a bicyclic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.163 g/mol
- Structure : The compound features a bicyclic structure that includes an oxirane ring fused to a cyclopropane ring, contributing to its unique reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its bicyclic structure may allow it to fit into enzyme active sites effectively.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some research indicates that it may possess antimicrobial activity against certain pathogens.
Antioxidant Activity
A study investigated the antioxidant potential of several compounds, including this compound using DPPH and ABTS assays. The results indicated a significant scavenging effect on free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 75% | 80% |
| Control (Vitamin C) | 90% | 95% |
Enzyme Inhibition Studies
Research has highlighted the compound's potential as an inhibitor of various enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism, which is crucial for developing treatments for obesity and related disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl (1R,5R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate | Bicyclic Ester | Moderate Antioxidant |
| Ethyl (1R,5R)-4-oxo-2-oxabicyclo[3.1.0]hexane-6-carboxylate | Bicyclic Ketone | Low Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
